

Cross-Resistance Between Fenamidone and Azoxystrobin: A Comparative Guide

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Compound of Interest

Compound Name: Fenamidone

Cat. No.: B155076

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This guide provides an objective comparison of the performance of **fenamidone** and azoxystrobin, two prominent fungicides, with a focus on the critical issue of cross-resistance. Experimental data from peer-reviewed studies are presented to support the analysis, alongside detailed methodologies for key experiments to aid in research and development.

Mechanism of Action and the Basis of Cross-Resistance

Fenamidone and azoxystrobin both belong to the Quinone outside Inhibitor (QoI) class of fungicides, classified under the Fungicide Resistance Action Committee (FRAC) Group 11.[1] Their fungicidal activity stems from the inhibition of mitochondrial respiration in fungi.[2] Specifically, they bind to the Qo (Quinone outside) site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[1][3] This binding action blocks the transfer of electrons, thereby halting the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death.[4]

Due to this identical target site, there is a high potential for cross-resistance between **fenamidone** and azoxystrobin. This means that a fungal pathogen resistant to one of these fungicides is likely to be resistant to the other. The primary mechanism underlying this resistance is a mutation in the cytochrome b gene (cytb), which encodes for the protein that

forms the Qo binding site. The most frequently observed mutation is a single nucleotide polymorphism that results in the substitution of glycine with alanine at position 143 (G143A).

Quantitative Comparison of Fungicide Sensitivity

The following table summarizes the 50% effective concentration (EC50) values for **fenamidone** and azoxystrobin against both sensitive and resistant isolates of the fungal pathogen *Corynespora cassiicola*, the causal agent of target spot in tomato. Lower EC50 values indicate higher sensitivity to the fungicide. The data clearly demonstrates that isolates with resistance to one QoI fungicide exhibit significantly reduced sensitivity to the other.

Fungal Isolate Status	Fungicide	Mean EC50 (µg/mL)	Range of EC50 (µg/mL)
Sensitive	Azoxystrobin	7.11	0.22 - 36.7
Sensitive	Fenamidone	13.0	3.86 - 36.0
Resistant	Azoxystrobin	>100	>100
Resistant	Fenamidone	>100	>100

Data sourced from MacKenzie et al. (2020).

Experimental Protocols

Determination of EC50 Values via Mycelial Growth Inhibition Assay

This protocol outlines the methodology used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungal isolate by 50% (EC50).

- Media Preparation: Prepare potato dextrose agar (PDA) and amend it with the desired concentrations of the fungicide (e.g., azoxystrobin or **fenamidone**). A stock solution of the fungicide is typically prepared in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted. The same concentration of the solvent should be added to the control plates. For QoI fungicides, it is also common to add salicylhydroxamic acid (SHAM) to the media to block the

alternative oxidase (AOX) pathway, which can be an alternative respiratory pathway for some fungi.

- **Inoculation:** Take mycelial plugs from the leading edge of an actively growing fungal colony on a non-amended PDA plate using a sterile cork borer. Place one plug in the center of each fungicide-amended and control PDA plate.
- **Incubation:** Incubate the plates in the dark at a temperature optimal for the specific fungal species being tested (e.g., 25°C).
- **Data Collection:** After a set incubation period (e.g., 72 hours), measure the diameter of the fungal colony in two perpendicular directions.
- **Calculation:** Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the growth on the control plates. The EC50 value is then determined by regressing the percentage of inhibition against the logarithm of the fungicide concentration using appropriate statistical software.

Molecular Characterization of Resistance: Cytochrome b Gene Sequencing

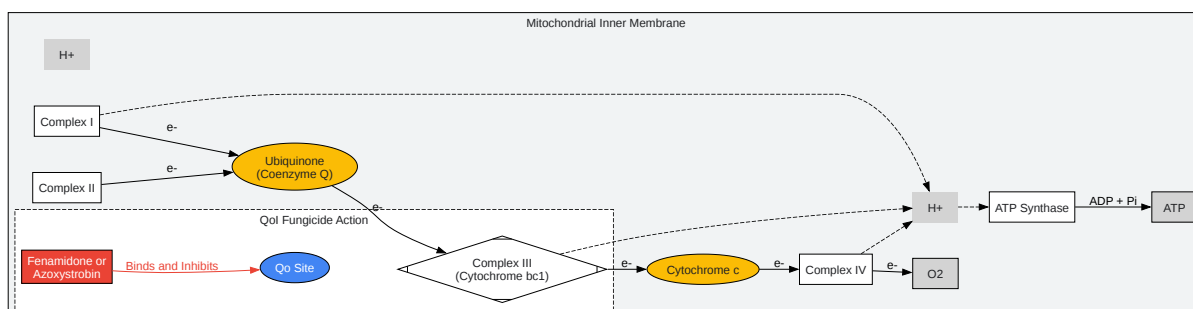
This protocol describes the process of identifying mutations in the cytochrome b gene that confer resistance to QoI fungicides.

- **DNA Extraction:** Extract genomic DNA from the fungal mycelium using a commercially available DNA extraction kit or a standard protocol (e.g., CTAB method).
- **PCR Amplification:** Amplify a fragment of the cytochrome b gene using specific primers designed to flank the regions where resistance-conferring mutations (such as G143A and F129L) are known to occur.
- **PCR Product Purification:** Purify the amplified PCR product to remove primers, dNTPs, and other components of the PCR mixture.
- **DNA Sequencing:** Sequence the purified PCR product using a DNA sequencing service.

- **Sequence Analysis:** Align the obtained DNA sequence with a reference wild-type cytochrome b gene sequence from a sensitive isolate. Identify any single nucleotide polymorphisms (SNPs) and the resulting amino acid changes to determine the presence of resistance-conferring mutations.

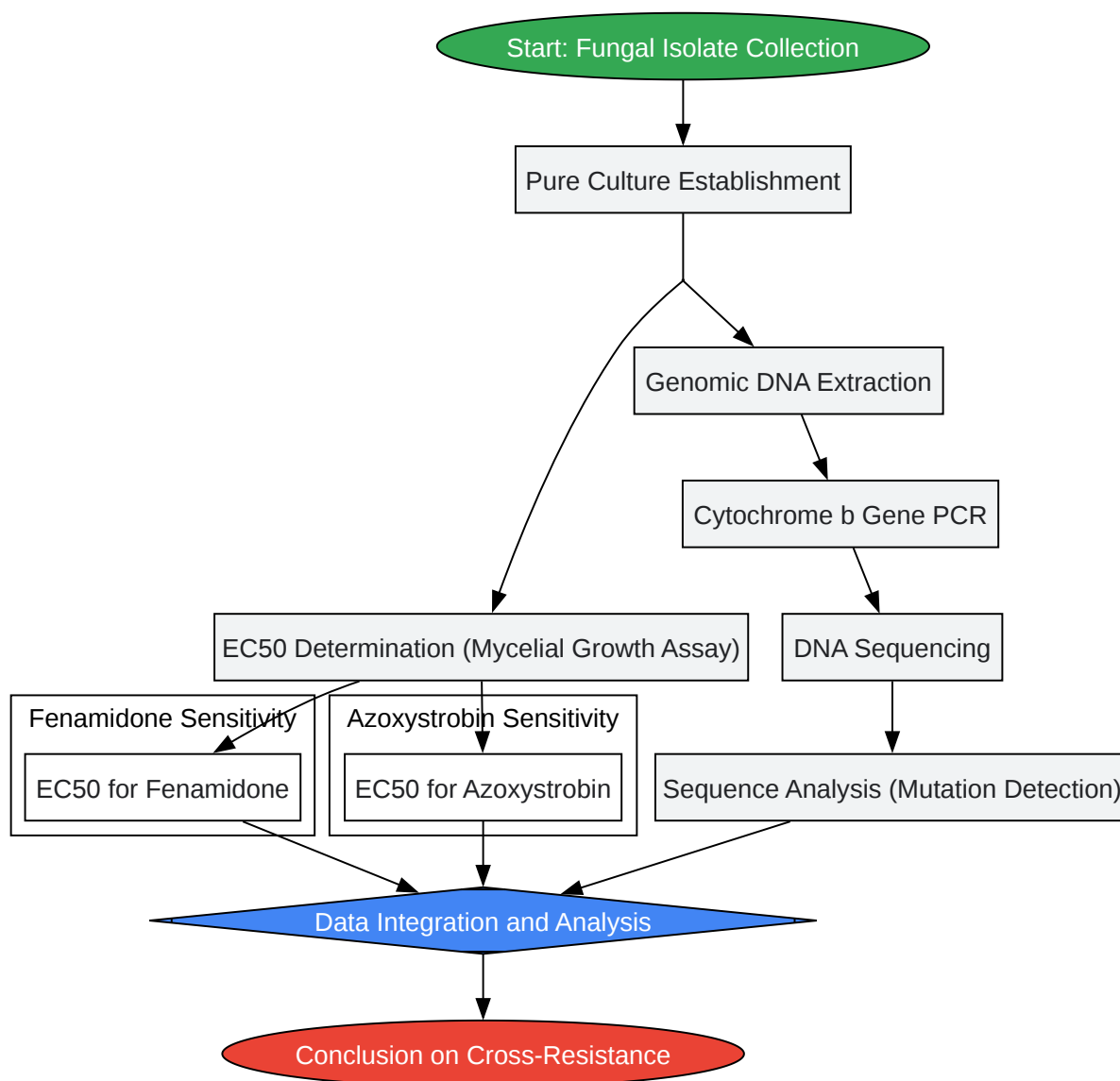
Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of QoI fungicide action and a typical experimental workflow for cross-resistance studies.



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Caption: Mechanism of QoI fungicide action.



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